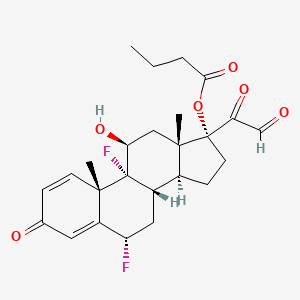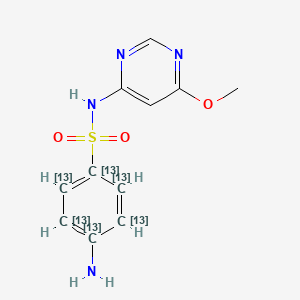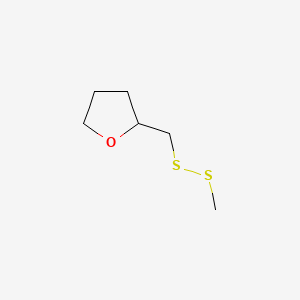
4-Isobutyl-2-pyrrolidinone-13C3 (pregabalin lactam impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is a labeled compound used in various scientific research applications. The compound is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom of the pyrrolidinone ring. The “13C3” label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidinone ring.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group is introduced through a substitution reaction, where a suitable leaving group on the pyrrolidinone ring is replaced by the 2-methylpropyl group.
Isotopic Labeling: The carbon-13 labeling is achieved by using carbon-13 labeled reagents during the synthesis.
Industrial Production Methods
Industrial production of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the isotopic purity and chemical integrity of the compound. The process is optimized for high yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinone ring to pyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is used in a wide range of scientific research applications:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The carbon-13 label allows for precise tracking of the compound’s fate in these systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methylpropyl)-2-pyrrolidinone: The non-labeled version of the compound.
2-Pyrrolidinone: The parent compound without the 2-methylpropyl group.
N-Methyl-2-pyrrolidinone (NMP): A similar compound with a methyl group instead of a 2-methylpropyl group.
Uniqueness
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is unique due to its isotopic labeling, which makes it particularly valuable for research applications requiring precise tracking of carbon atoms. This feature distinguishes it from other similar compounds that lack isotopic labels.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
4-(2-methylpropyl)(2,3,5-13C3)azolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/i4+1,5+1,8+1 |
Clé InChI |
GUGXRXLTTHFKHC-LGMPQVEQSA-N |
SMILES isomérique |
CC(C)CC1[13CH2][13C](=O)N[13CH2]1 |
SMILES canonique |
CC(C)CC1CC(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


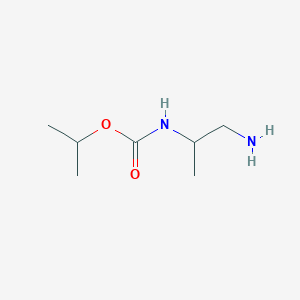
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
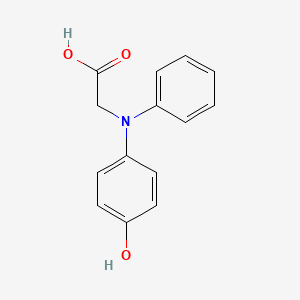
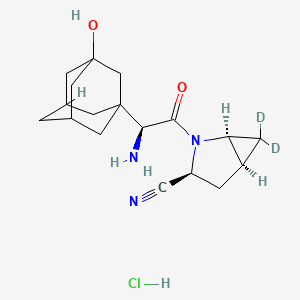
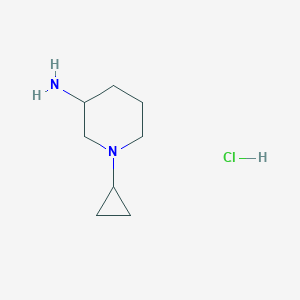

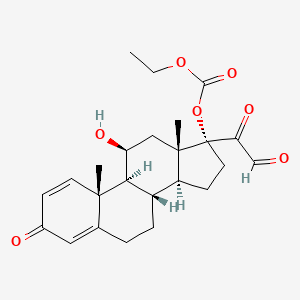
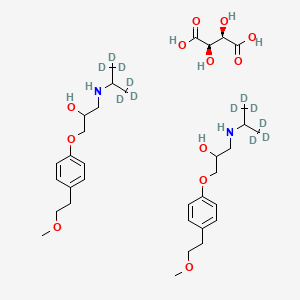

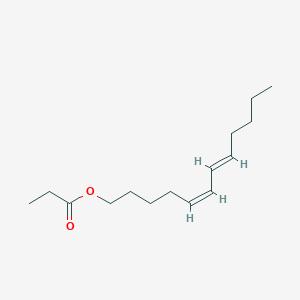
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
